Hexoprenaline
Overview
Description
Hexoprenaline is a selective beta 2 adrenergic receptor agonist used primarily as a bronchodilator and tocolytic agent. It is commonly employed in the treatment of asthma and other obstructive airway diseases, as well as in the suppression of premature labor .
Preparation Methods
Hexoprenaline can be synthesized through a multi-step process involving the reaction of 3,4-dihydroxyphenylacetone with hexamethylenediamine. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid. The industrial production of this compound involves similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Hexoprenaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hexoprenaline has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta 2 adrenergic receptor agonists.
Biology: Employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating asthma, bronchitis, and premature labor.
Industry: Utilized in the development of new bronchodilator formulations and tocolytic agents
Mechanism of Action
Hexoprenaline exerts its effects by stimulating beta 2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the airways and uterus, thereby alleviating bronchospasm and suppressing premature labor .
Comparison with Similar Compounds
Hexoprenaline is often compared with other beta 2 adrenergic receptor agonists such as salbutamol, orciprenaline, and fenoterol. While all these compounds share similar mechanisms of action, this compound is noted for its longer duration of action and lower incidence of side effects, particularly cardiovascular effects. This makes it a preferred choice in certain clinical settings .
Similar Compounds
- Salbutamol
- Orciprenaline
- Fenoterol
This compound’s unique properties, such as its selectivity and efficacy, distinguish it from these similar compounds .
Properties
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16/h5-8,11-12,21-30H,1-4,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLZNBCNGJWPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048322 | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-70-1 | |
Record name | Hexoprenaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3215-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexoprenaline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexoprenaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXOPRENALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9L6B3W684 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
222-228 | |
Record name | Hexoprenaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Hexoprenaline?
A1: this compound is a selective β2-adrenergic receptor agonist. [, ] This means it preferentially binds to and activates β2-adrenergic receptors, particularly those found in the uterus, bronchi, and vascular smooth muscle. This activation leads to relaxation of these smooth muscles.
Q2: How does this compound affect uterine activity?
A2: By activating β2-adrenergic receptors in the uterine smooth muscle, this compound causes relaxation, leading to a decrease in uterine contractions. [, ] This makes it valuable in the management of preterm labor.
Q3: What are the downstream effects of this compound binding to β2-adrenergic receptors?
A3: Binding of this compound to β2-adrenergic receptors triggers a cascade of intracellular events, primarily through the activation of adenylate cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H31NO4, and its molecular weight is 373.49 g/mol. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research does not delve into specific spectroscopic data, various analytical techniques like UPLC® are used for its characterization and quantification. []
Q6: Has the stability of this compound been studied under different conditions?
A6: Yes, studies have explored the stability of this compound under various stress conditions, including hydrolytic (acid and base), oxidative, and thermal stress. This helps understand its degradation pathways and develop stable formulations. []
Q7: How does pregnancy affect the pharmacokinetics of this compound?
A7: Studies in sheep models suggest that pregnancy can alter the pharmacokinetics of this compound. Pregnant sheep tended to have smaller apparent volumes of distribution and lower total body clearance compared to non-pregnant sheep. []
Q8: Does this compound cross the placenta?
A8: Research using radiolabeled this compound in rabbits showed negligible fetal blood levels after maternal administration, suggesting limited placental transfer. [, ]
Q9: How is this compound metabolized and excreted?
A9: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided research.
Q10: What models have been used to study the efficacy of this compound in preterm labor?
A10: Various animal models, particularly sheep, have been used to investigate the pharmacokinetics and efficacy of this compound in the context of preterm labor. [, ]
Q11: What is the efficacy of this compound compared to other tocolytics?
A11: Research suggests that this compound is effective in suppressing premature labor, but its efficacy compared to other tocolytics like atosiban is debated. Some studies found atosiban to be more effective in prolonging pregnancy. [, , , ]
Q12: What are the potential maternal side effects of this compound?
A12: this compound administration can lead to maternal side effects, with tachycardia and palpitations being more frequent compared to other tocolytics like atosiban. [, ] Pulmonary edema, though rare, has also been reported. []
Q13: Are there any known long-term effects of this compound on infants?
A13: While one study suggests a potential association between intrauterine this compound exposure and an increased occurrence of infantile hemangiomas in preterm infants, further research is needed to confirm this link. []
Q14: What routes of administration are commonly used for this compound?
A14: this compound can be administered intravenously or orally. The choice of administration route depends on the clinical situation and desired therapeutic effect. []
Q15: What analytical methods are employed to quantify this compound?
A15: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC®) are commonly used for the quantification of this compound in various matrices. []
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